3-(Difluoromethyl)-2-fluoro-6-methylbenzoic acid
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Overview
Description
3-(Difluoromethyl)-2-fluoro-6-methylbenzoic acid is a fluorinated aromatic compound that has garnered significant interest in various fields of research due to its unique chemical properties. The presence of fluorine atoms in its structure imparts distinct characteristics, making it valuable in pharmaceutical, agrochemical, and material science applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-2-fluoro-6-methylbenzoic acid typically involves the introduction of difluoromethyl and fluoro groups onto a benzoic acid scaffold. One common method is the difluoromethylation of aromatic compounds using difluorocarbene reagents. This process can be achieved through various catalytic and non-catalytic methods, including the use of metal-based catalysts and radical initiators .
Industrial Production Methods
Industrial production of this compound often involves large-scale difluoromethylation reactions. The process includes the use of difluorocarbene precursors, such as chlorodifluoromethane, under controlled conditions to ensure high yield and purity. The reaction is typically carried out in the presence of a base and a suitable solvent, followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-2-fluoro-6-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens and nitrating agents are commonly used.
Nucleophilic Substitution: Strong nucleophiles like alkoxides and amines are employed.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are utilized.
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids, fluorinated aromatic compounds, and difluoromethylated derivatives .
Scientific Research Applications
3-(Difluoromethyl)-2-fluoro-6-methylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-2-fluoro-6-methylbenzoic acid involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. The compound can interfere with metabolic pathways, disrupt cellular processes, and induce specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- 3-(Difluoromethyl)-5-methylthiophene-2-carboxylic acid
- 3-(Difluoromethyl)-pyrrole-4-carboxylic acid
Uniqueness
Compared to similar compounds, 3-(Difluoromethyl)-2-fluoro-6-methylbenzoic acid stands out due to its unique substitution pattern on the aromatic ring. The combination of difluoromethyl and fluoro groups imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various applications .
Properties
IUPAC Name |
3-(difluoromethyl)-2-fluoro-6-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c1-4-2-3-5(8(11)12)7(10)6(4)9(13)14/h2-3,8H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVHSYDYNSJCIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(F)F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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